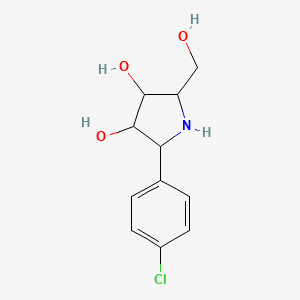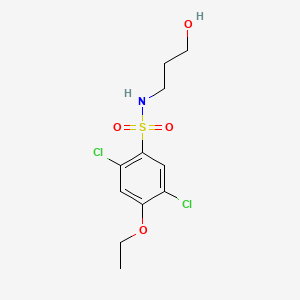
C.I. Reactive Blue 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Reactive Blue 9 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, particularly cellulose fibers, making them highly effective for textile dyeing. This compound is widely used in the textile industry due to its vibrant color and excellent fastness properties.
Preparation Methods
The synthesis of C.I. Reactive Blue 9 involves several steps, starting with the preparation of the chromophore, which is typically an anthraquinone derivative. The chromophore is then reacted with a reactive group, such as a vinyl sulfone or a chlorotriazine, under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol, and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
C.I. Reactive Blue 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The reactive groups in the dye can undergo substitution reactions with nucleophiles, such as hydroxyl or amino groups, forming covalent bonds with the substrate. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Reactive Blue 9 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing cotton, wool, and other fibers. It is also used in the paper and leather industries for coloring products.
Mechanism of Action
The mechanism of action of C.I. Reactive Blue 9 involves the formation of covalent bonds with nucleophilic sites on the substrate, such as hydroxyl groups in cellulose fibers. This covalent bonding ensures that the dye is firmly attached to the substrate, providing excellent wash-fastness and light-fastness properties. The molecular targets include the hydroxyl groups in cellulose, and the pathways involved are primarily nucleophilic substitution reactions.
Comparison with Similar Compounds
C.I. Reactive Blue 9 can be compared with other reactive dyes, such as:
C.I. Reactive Blue 19: Another anthraquinone-based dye with similar properties but different reactive groups.
C.I. Reactive Red 195: A reactive dye with a different chromophore and reactive groups, used for dyeing cellulose fibers.
C.I. Reactive Yellow 145: A reactive dye with a different chromophore and reactive groups, used for dyeing cellulose fibers. The uniqueness of this compound lies in its specific chromophore and reactive groups, which provide distinct color properties and reactivity.
Properties
CAS No. |
12225-37-5 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)

